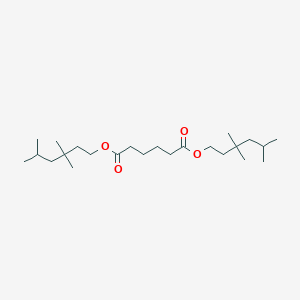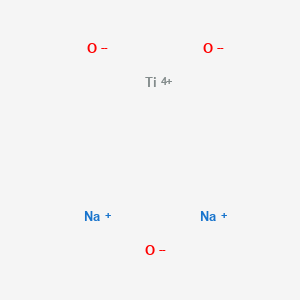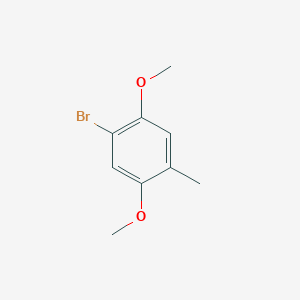
Cäsiumhydroxid-Monohydrat
Übersicht
Beschreibung
Cesium hydroxide monohydrate is a highly reactive compound with the chemical formula CsOH·H₂O. It appears as colorless or white deliquescent granules or lumps. This compound is known for its strong basicity and is used in various chemical reactions and industrial applications. It has a melting point of 272°C and is highly soluble in water, forming a strongly basic solution .
Wissenschaftliche Forschungsanwendungen
Cesium hydroxide monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a strong base in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in the preparation of cesium salts, which are used in biological research.
Medicine: Cesium compounds have been studied for their potential use in cancer treatment due to their ability to alter the pH of cancer cells.
Wirkmechanismus
Target of Action
Cesium hydroxide monohydrate primarily targets monosubstituted oxiranes and terminal alkynes . It is also known to interact with water, acids, CO2, metals (e.g., Al, Pb, Sn, Zn), and oxygen .
Mode of Action
Cesium hydroxide monohydrate acts as a strong base . It is commonly used as a catalyst in many organic transformations and as an initiator in polymerization reactions . It can be activated by cation complexing agents, such as 18C6 or C222 .
Biochemical Pathways
Cesium hydroxide monohydrate is involved in the synthesis of O-allenes and N-allenes via isomerization of terminal alkynes . It also participates in the dimerization of Baylis-Hillman adducts to prepare unsymmetrical bis-allyl ethers . Furthermore, it initiates the ring-opening polymerization of monosubstituted oxiranes .
Pharmacokinetics
It is known that the compound is extremely hygroscopic , suggesting that it may have high solubility in water. This could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of cesium hydroxide monohydrate results in the efficient synthesis of allenes in high yields under mild conditions with wide functional group tolerance . It also leads to the formation of unsymmetrical bis-allyl ethers and the polymerization of monosubstituted oxiranes .
Action Environment
The action of cesium hydroxide monohydrate is influenced by environmental factors. It is extremely hygroscopic , meaning it readily absorbs moisture from the environment. This property can affect its stability and efficacy. Additionally, it is known to react exothermically with water , which could influence its action in aqueous environments.
Biochemische Analyse
Biochemical Properties
Cesium hydroxide monohydrate can be used as a catalyst to prepare unsymmetrical Bis-allyl ethers via dimerization of Baylis-Hillman adducts . It can also be used as a dopant to fabricate vanadium oxide thin films as a hole extraction layer for perovskite solar cells
Cellular Effects
It is known that cesium ions can change the reaction preference in certain biochemical reactions
Molecular Mechanism
It is known to act as a catalyst in certain reactions
Temporal Effects in Laboratory Settings
It is known that cesium ions can change the reaction preference in certain biochemical reactions over time .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cesium hydroxide monohydrate can be synthesized by reacting cesium carbonate (Cs₂CO₃) with water. The reaction is as follows: [ \text{Cs}_2\text{CO}_3 + \text{H}_2\text{O} \rightarrow 2\text{CsOH} + \text{CO}_2 ]
Industrial Production Methods: In industrial settings, cesium hydroxide monohydrate is often produced by the electrolysis of cesium chloride (CsCl) in the presence of water. The electrolysis process involves the following reaction: [ \text{CsCl} + \text{H}_2\text{O} \rightarrow \text{CsOH} + \text{HCl} ]
Types of Reactions:
Oxidation and Reduction: Cesium hydroxide monohydrate can undergo oxidation and reduction reactions. For example, it reacts with carbon dioxide to form cesium carbonate: [ 2\text{CsOH} + \text{CO}_2 \rightarrow \text{Cs}_2\text{CO}_3 + \text{H}_2\text{O} ]
Substitution: It can react with acids to form cesium salts. For instance, with nitric acid, it forms cesium nitrate: [ \text{CsOH} + \text{HNO}_3 \rightarrow \text{CsNO}_3 + \text{H}_2\text{O} ]
Common Reagents and Conditions:
Reagents: Carbon dioxide, nitric acid, hydrochloric acid.
Conditions: Reactions typically occur at room temperature and atmospheric pressure.
Major Products:
- Cesium carbonate (Cs₂CO₃)
- Cesium nitrate (CsNO₃)
- Cesium chloride (CsCl)
Vergleich Mit ähnlichen Verbindungen
- Potassium hydroxide (KOH)
- Sodium hydroxide (NaOH)
- Rubidium hydroxide (RbOH)
Comparison:
- Basicity: Cesium hydroxide monohydrate is a stronger base compared to potassium hydroxide and sodium hydroxide.
- Reactivity: It is more reactive than sodium hydroxide and potassium hydroxide due to the larger atomic radius of cesium.
- Applications: While all these hydroxides are used as bases in chemical reactions, cesium hydroxide monohydrate is preferred in specific applications such as the preparation of cesium salts and in the production of specialty glasses and ceramics .
Eigenschaften
IUPAC Name |
cesium;hydroxide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cs.2H2O/h;2*1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSOMGPQFXJESQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[OH-].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CsH3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70956540 | |
| Record name | Caesium hydroxide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70956540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.928 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35103-79-8, 12260-45-6 | |
| Record name | Caesium hydroxide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70956540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cesium hydroxide monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Caesium hydroxide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of cesium hydroxide monohydrate in organic synthesis?
A1: Cesium hydroxide monohydrate (CsOH·H2O) is a strong base frequently employed in organic synthesis. It has proven effective in catalyzing the dimerization of Baylis-Hillman adducts to form unsymmetrical bis-allyl ethers. [, ] It is also a powerful activator for palladium-catalyzed cross-coupling reactions of aryl(dimethyl)silanols with aryl halides, showcasing its versatility in constructing carbon-carbon bonds. [] Furthermore, CsOH·H2O enables the regioselective synthesis of trisubstituted heteroatom alkenes, including (Z)-vinylic selenosulfides and (Z)-vinylic tellurosulfides, from terminal alkynes, diaryl disulfides, and diaryl diselenides (ditellurides). []
Q2: Can you provide an example of a specific reaction where cesium hydroxide monohydrate plays a crucial role?
A3: Certainly, CsOH·H2O is essential in the synthesis of gem-chlorophenylcyclopropanes. [] This reaction involves reacting benzal chloride with alkenes in the presence of either solid potassium hydroxide and 18-crown-6 as a catalyst or CsOH·H2O. The presence of CsOH·H2O, even without a solvent, facilitates the formation of the desired cyclopropane product. []
Q3: Has cesium hydroxide monohydrate been used in polymer chemistry?
A4: Yes, research indicates that CsOH·H2O can initiate the ring-opening polymerization of monosubstituted oxiranes. [] This process leads to the formation of polyether-diols, which are valuable building blocks in polymer synthesis. Further characterization of these synthesized polyether-diols can provide valuable insights into the polymerization process and the properties of the resulting polymers. []
Q4: Are there any computational studies investigating the reactivity of cesium hydroxide monohydrate?
A4: While the provided abstracts do not delve into specific computational studies on CsOH·H2O, research in this area often employs computational chemistry techniques like density functional theory (DFT) calculations. Such studies can elucidate reaction mechanisms, transition state structures, and energy profiles associated with CsOH·H2O-catalyzed reactions, offering a deeper understanding of its reactivity and catalytic behavior.
Q5: What safety considerations should be taken when handling cesium hydroxide monohydrate?
A5: CsOH·H2O is a strong base and can cause severe burns. Always wear appropriate personal protective equipment, including gloves and eye protection, when handling this compound. Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Q6: Are there any known alternatives to cesium hydroxide monohydrate in its specific applications?
A7: While CsOH·H2O exhibits unique reactivity in certain reactions, researchers often explore alternative bases or catalytic systems. Depending on the specific transformation, potassium hydroxide (KOH), sodium hydroxide (NaOH), or other alkali metal hydroxides might offer comparable or even superior performance. Additionally, phase-transfer catalysts like tetrabutylammonium iodide can be employed in conjunction with less expensive bases to achieve similar outcomes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















